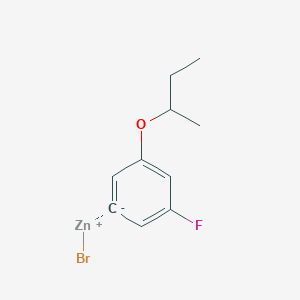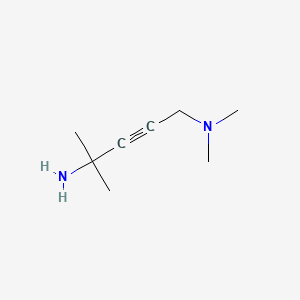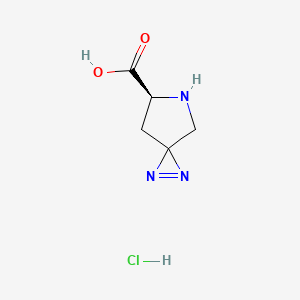
H-L-Photo-Proline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Photo-Proline hydrochloride, also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing proline amino acid. This compound is a multifunctional probe building block used in various scientific research applications. It is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-L-Photo-Proline hydrochloride is synthesized through a series of chemical reactions involving diazirine and proline. The synthetic route typically involves the incorporation of the diazirine group into the proline structure, followed by the formation of the hydrochloride salt. The reaction conditions often include solution phase peptide synthesis, with the compound being stored at low temperatures (−20°C) to maintain its stability .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the diazirine group being introduced at a specific stage. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
Analyse Des Réactions Chimiques
Types of Reactions
H-L-Photo-Proline hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions
Substitution Reactions: The compound can participate in substitution reactions where the diazirine group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include UV light sources for photoaffinity labeling and various solvents for peptide synthesis. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include covalently bonded complexes with target proteins and modified peptides with substituted functional groups .
Applications De Recherche Scientifique
H-L-Photo-Proline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex peptides and small-molecule probes
Biology: Employed in photoaffinity labeling to study protein-protein interactions and cellular mechanisms
Medicine: Utilized in drug discovery research to identify and validate molecular targets
Industry: Applied in the development of new materials and biochemical tools for various industrial processes
Mécanisme D'action
The mechanism of action of H-L-Photo-Proline hydrochloride involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to H-L-Photo-Proline hydrochloride include:
- H-L-Photo-lysine hydrochloride
- H-L-Photo-phenylalanine hydrochloride
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-phenylalanine
- Fmoc-L-photo-leucine
Uniqueness
This compound is unique due to its diazirine-containing proline structure, which allows for efficient photoaffinity labeling. This compound’s ability to form covalent bonds upon UV light irradiation makes it a valuable tool for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
2421187-90-6 |
|---|---|
Formule moléculaire |
C5H8ClN3O2 |
Poids moléculaire |
177.59 g/mol |
Nom IUPAC |
(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-4(10)3-1-5(2-6-3)7-8-5;/h3,6H,1-2H2,(H,9,10);1H/t3-;/m0./s1 |
Clé InChI |
SNHBXFQBFAEQKI-DFWYDOINSA-N |
SMILES isomérique |
C1[C@H](NCC12N=N2)C(=O)O.Cl |
SMILES canonique |
C1C(NCC12N=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




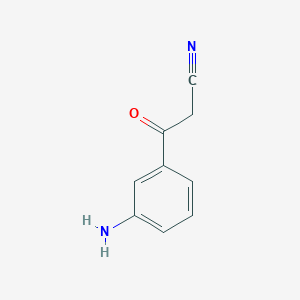
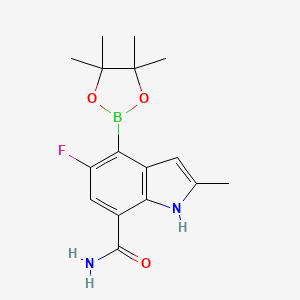
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
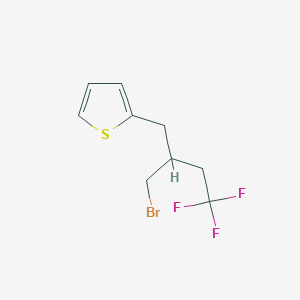
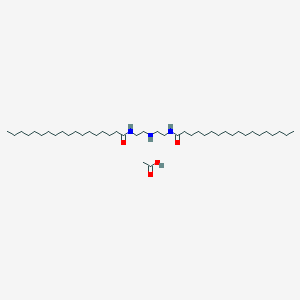
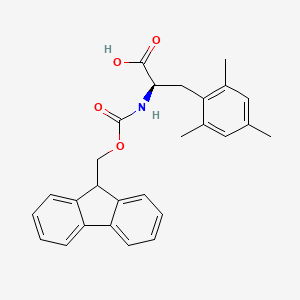
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
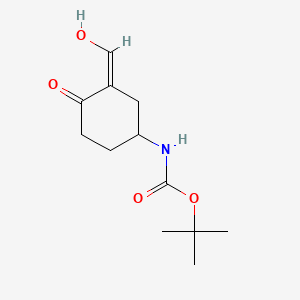
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
